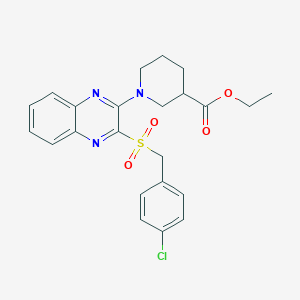

Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . In 1884, Korner and Hinsberg first discovered the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds to give the product as quinoxaline .Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .科学的研究の応用

Synthesis and Chemical Properties

- A study detailed the syntheses of metabolites of a quinoxaline derivative, demonstrating the use of protective groups and novel synthetic routes for high-yield production, which could be relevant for synthesizing and understanding the properties of similar compounds (Mizuno et al., 2006).

Anticancer Potential

- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, indicating the potential of quinoxaline derivatives in cancer research. Certain synthesized compounds showed strong anticancer activity relative to doxorubicin, suggesting a promising direction for further exploration (Rehman et al., 2018).

Corrosion Inhibition

- Quantum chemical calculations on quinoxaline compounds as corrosion inhibitors for copper in nitric acid media showed a relationship between molecular structure and inhibition efficiency, providing insights into the potential applications of quinoxaline derivatives in protecting metals from corrosion (Zarrouk et al., 2014).

Antioxidant and Anticholinesterase Activity

- Novel series of sulfonyl hydrazone bearing piperidine derivatives were synthesized and evaluated for antioxidant capacity and anticholinesterase activity, highlighting the medicinal chemistry applications of compounds with sulfonyl and piperidine groups (Karaman et al., 2016).

Antimicrobial Activities

- New quinoxaline-2-carboxylate 1,4-dioxide derivatives were synthesized and evaluated for their antituberculosis activity, demonstrating the potential of quinoxaline derivatives as anti-Mycobacterium tuberculosis agents. Certain compounds showed significant activity, including against drug-resistant strains (Jaso et al., 2005).

作用機序

Target of Action

Quinoxaline derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors .

Mode of Action

The mode of action would depend on the specific targets that this compound interacts with. Generally, compounds like this can bind to their targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Quinoxaline derivatives have been found to impact a wide range of biological processes .

Result of Action

The molecular and cellular effects of this compound would depend on its specific mode of action and the biochemical pathways it affects. Quinoxaline derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

将来の方向性

特性

IUPAC Name |

ethyl 1-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O4S/c1-2-31-23(28)17-6-5-13-27(14-17)21-22(26-20-8-4-3-7-19(20)25-21)32(29,30)15-16-9-11-18(24)12-10-16/h3-4,7-12,17H,2,5-6,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAWHOYUMMRRSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2970096.png)

![1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2970100.png)

![3-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2970111.png)

![1-Amino-3-[3-(dimethylsulfamoyl)phenyl]thiourea](/img/structure/B2970115.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970116.png)

![1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene](/img/structure/B2970117.png)